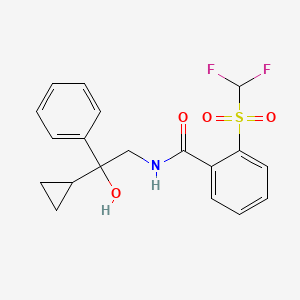

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide

Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide is a structurally complex benzamide derivative featuring a cyclopropyl-hydroxy-phenylethyl amine moiety and a difluoromethylsulfonyl substituent on the benzamide ring. The cyclopropyl group may enhance metabolic stability, while the difluoromethylsulfonyl group could modulate electronic properties, influencing reactivity or biological activity.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(difluoromethylsulfonyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO4S/c20-18(21)27(25,26)16-9-5-4-8-15(16)17(23)22-12-19(24,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,18,24H,10-12H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFASYSLPMOIRIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide” typically involves multiple steps, including the formation of the benzamide core, introduction of the cyclopropyl and phenylethyl groups, and the addition of the difluoromethylsulfonyl group. Common reagents and conditions might include:

Formation of Benzamide Core: This can be achieved through the reaction of a benzoic acid derivative with an amine under dehydrating conditions.

Introduction of Cyclopropyl and Phenylethyl Groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.

Addition of Difluoromethylsulfonyl Group: This step might involve the use of difluoromethylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide” can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.

Reduction: The benzamide group can be reduced to an amine using reducing agents like LiAlH4.

Substitution: The difluoromethylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: LiAlH4, NaBH4

Substitution: Nucleophiles like amines or thiols

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the benzamide group would yield an amine.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide” would depend on its specific biological target. Generally, benzamides can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues with Hydroxyethyl Amine Moieties

Compound : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Key Features :

- Contains a benzamide core with a hydroxyethylamine group.

- Possesses an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization.

- The hydroxyl group in both compounds may facilitate similar reaction pathways, but the cyclopropyl group in the target could enhance rigidity and metabolic resistance.

Sulfonyl-Containing Benzamide Derivatives ()

Compounds : Hydrazinecarbothioamides [4–6] and triazoles [7–15]

- Key Features :

- Synthesized via Friedel-Crafts reactions and nucleophilic additions, with sulfonyl groups influencing electronic properties.

- IR spectral data (e.g., C=S at 1243–1258 cm⁻¹, NH at 3150–3319 cm⁻¹) confirm functional group transformations.

- Comparison :

Agrochemical Benzamides ()

Examples : Diflufenican, Sulfentrazone

- Key Features: Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) is a herbicide with a benzamide backbone and fluorinated substituents. Sulfentrazone incorporates a sulfonamide and triazole group for herbicidal activity.

- Comparison :

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Spectral Features of Sulfonyl-Containing Compounds

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-((difluoromethyl)sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C16H18F2N2O3S

- IUPAC Name : this compound

- Molecular Weight : 358.39 g/mol

This compound features a cyclopropyl group, a difluoromethyl sulfonyl moiety, and a benzamide structure, which may contribute to its biological activity.

The biological activity of this compound appears to be linked to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.

Antimicrobial Activity

Research has indicated that similar compounds in the benzamide class exhibit antimicrobial properties. For instance, derivatives with structural similarities have shown effectiveness against various protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum . The potential for this compound to exhibit similar effects warrants further investigation.

Cytotoxicity and Selectivity

In vitro studies are critical for assessing the cytotoxicity of new compounds. For example, compounds structurally related to this compound have been evaluated for their effects on mammalian cell lines, indicating varying degrees of selectivity and safety profiles .

Case Studies

- Inhibition Studies : A study assessing the inhibition of certain enzyme activities by related sulfonamide compounds found that modifications in the sulfonyl group significantly affected their potency . This suggests that the difluoromethyl group in our compound could enhance its inhibitory effects.

- Protozoan Activity : Another investigation into the structure-activity relationships (SAR) of benzamide derivatives revealed that specific substitutions could lead to enhanced anti-parasitic activity against P. falciparum and L. donovani . Such findings could provide insights into optimizing this compound for similar therapeutic uses.

Table 1: Comparison of Biological Activities of Related Compounds

Future Directions

Further research is essential to elucidate the full biological profile of this compound. Suggested areas include:

- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with its targets.

- In Vivo Testing : Assessing efficacy and safety in animal models to better predict human responses.

- Optimization Studies : Modifying the chemical structure to enhance potency and reduce toxicity while maintaining selectivity.

Q & A

Q. Optimization Considerations :

-

Temperature : Reactions involving sulfonylation require low temperatures (0–5°C) to suppress side reactions.

-

Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic substitution efficiency .

-

Yield Data :

Step Yield (%) Purity (HPLC) Key Condition Reference 1 65–75 ≥90% Anhydrous DCM 2 50–60 85–90% 24h reflux

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Spectroscopy :

- Chromatography :

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (purity >95%) .

- X-ray Crystallography : For absolute stereochemical confirmation, particularly at the hydroxyethyl chiral center .

Advanced: How should researchers address contradictory biological activity data (e.g., IC₅₀ variability) across studies?

Methodological Answer:

Discrepancies in IC₅₀ values often arise from:

Assay Conditions : Variations in pH, temperature, or solvent (DMSO concentration affects compound solubility) .

Target Selectivity : Off-target interactions in different cell lines (e.g., HEK293 vs. HeLa).

Statistical Validation : Use of triplicate experiments with error bars and ANOVA to assess significance .

Q. Resolution Workflow :

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays.

- Dose-Response Curves : Generate full curves (e.g., 0.1–100 µM) to capture dynamic range .

Advanced: What computational methods are recommended to study target binding mechanisms?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with enzymes (e.g., carbonic anhydrase, a common sulfonamide target) .

Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of the cyclopropyl group in hydrophobic pockets .

QSAR Modeling : Corate substituent effects (e.g., difluoromethyl vs. methylsulfonyl) on bioactivity using descriptors like logP and polar surface area .

Q. Example Findings :

- Hydrogen Bonding : The hydroxyethyl group forms H-bonds with Thr199 in carbonic anhydrase II, critical for inhibition .

Advanced: How does stereochemistry at the cyclopropane-hydroxyethyl moiety influence pharmacological activity?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .

- Activity Comparison : Test R and S enantiomers in enzyme inhibition assays (e.g., IC₅₀ differences >10-fold observed in sulfonamide derivatives) .

- Mechanistic Insight : The R-configuration enhances hydrophobic interactions with target proteins, improving binding affinity .

Advanced: What strategies are effective in evaluating the compound’s stability under physiological conditions?

Methodological Answer:

Forced Degradation Studies :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24h; monitor degradation via LC-MS .

- Oxidative Stress : Expose to 3% H₂O₂; track sulfoxide byproduct formation .

Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism .

Q. Key Data :

- Half-life (PBS) : ~8h, indicating moderate stability .

- Major Degradant : Hydrolyzed benzamide fragment (m/z 245.1) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

Substituent Variation :

- Replace cyclopropyl with bicyclo[2.2.1]heptane to enhance rigidity and target affinity .

- Modify difluoromethylsulfonyl to trifluoromethyl for improved metabolic stability .

Bioisosteric Replacement : Swap benzamide with thiadiazole to reduce toxicity .

Q. SAR Findings :

- Potency : Difluoromethyl > methylsulfonyl in enzyme inhibition (IC₅₀: 0.2 vs. 1.8 µM) .

- Solubility : Hydroxyethyl group increases aqueous solubility by 3-fold vs. ethyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.